molecular formula C13H13N3O3S B14624716 4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid CAS No. 55994-15-5

4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B14624716
CAS No.: 55994-15-5
M. Wt: 291.33 g/mol
InChI Key: LVEKGGPZBWZCSA-UHFFFAOYSA-N
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Description

4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications, including textile dyeing and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methylphenylamine using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with benzene-1-sulfonic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Various oxidation products depending on the conditions.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a pH indicator.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with biological molecules. The compound can also participate in electrophilic aromatic substitution reactions, affecting the function of aromatic compounds in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structure and applications.

    4-[(E)-(4-Dimethylamino)phenyl]diazenyl]benzene-1-sulfonic acid: Similar in structure but with a dimethylamino group instead of an amino group.

Uniqueness

4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

Properties

CAS No.

55994-15-5

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

4-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C13H13N3O3S/c1-9-8-11(4-7-13(9)14)16-15-10-2-5-12(6-3-10)20(17,18)19/h2-8H,14H2,1H3,(H,17,18,19)

InChI Key

LVEKGGPZBWZCSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

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